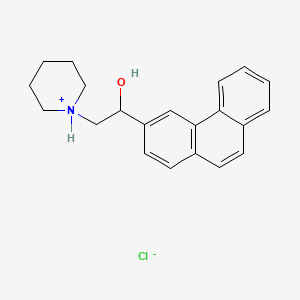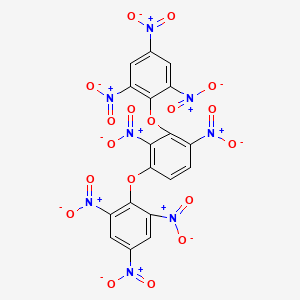
Dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene is a complex organic compound characterized by its multiple nitro groups attached to a benzene ring. This compound is known for its high energy content and stability, making it of interest in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene typically involves nitration reactions. The process begins with the nitration of benzene to form nitrobenzene, followed by further nitration to produce dinitrobenzene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carefully controlled to ensure the purity and stability of the final product. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
Dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for nitration, reducing agents like hydrogen or metal hydrides for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield amino derivatives, while substitution reactions can produce a wide range of functionalized benzene compounds .
科学的研究の応用
Dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
作用機序
The mechanism of action of dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene involves its interaction with molecular targets such as enzymes and proteins. The nitro groups play a crucial role in these interactions, affecting the compound’s reactivity and stability. The pathways involved include various biochemical reactions that can lead to the formation of reactive intermediates .
類似化合物との比較
Similar Compounds
Dinitrobenzene: A simpler compound with two nitro groups attached to a benzene ring.
Trinitrophenol: Contains three nitro groups attached to a phenol ring.
Tetranitromethane: A highly nitrated compound with four nitro groups attached to a methane molecule.
Uniqueness
Dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene is unique due to its combination of multiple nitro groups and phenoxy groups, which confer high energy content and stability. This makes it particularly valuable in applications requiring both properties, such as in the production of high-energy materials .
特性
CAS番号 |
94248-51-8 |
|---|---|
分子式 |
C18H6N8O18 |
分子量 |
622.3 g/mol |
IUPAC名 |
1,3-dinitro-2,4-bis(2,4,6-trinitrophenoxy)benzene |
InChI |
InChI=1S/C18H6N8O18/c27-19(28)7-3-10(22(33)34)16(11(4-7)23(35)36)43-14-2-1-9(21(31)32)18(15(14)26(41)42)44-17-12(24(37)38)5-8(20(29)30)6-13(17)25(39)40/h1-6H |
InChIキー |
IJWBCTQOFIMTJQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-N,2-N',7-N,7-N'-tetrakis(3-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13776056.png)
![Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]-](/img/structure/B13776062.png)

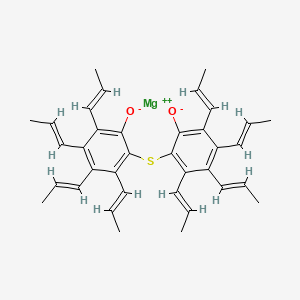
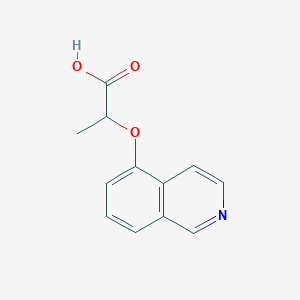
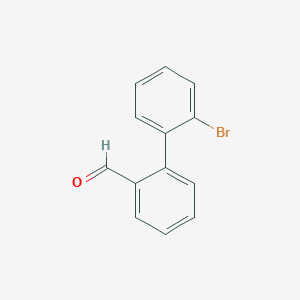
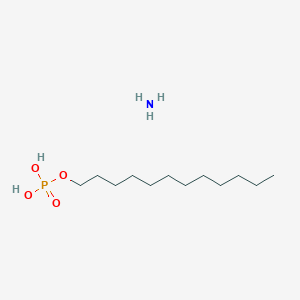
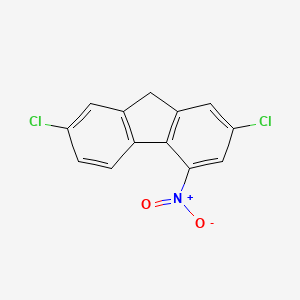
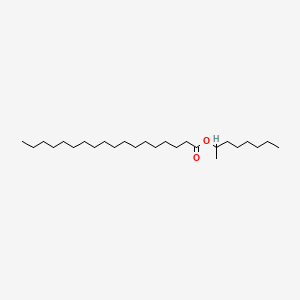
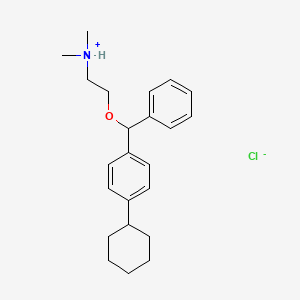
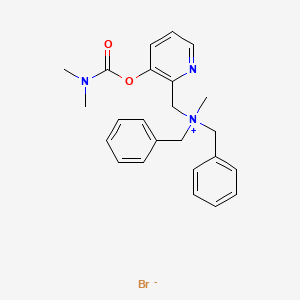

![7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane](/img/structure/B13776121.png)
